molecular formula C22H21N3O2S B2355453 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile CAS No. 1321680-43-6

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile

Cat. No.: B2355453
CAS No.: 1321680-43-6
M. Wt: 391.49
InChI Key: ZUZANAYEHASMBQ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethylanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-5-6-15(2)18(9-14)24-12-17(11-23)22-25-19(13-28-22)16-7-8-20(26-3)21(10-16)27-4/h5-10,12-13,24H,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZANAYEHASMBQ-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3SC_{22}H_{21}N_{3}O_{3}S with a molecular weight of 407.49 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Structural Features

FeatureDescription
Molecular FormulaC22H21N3O3S
Molecular Weight407.49 g/mol
Key Functional GroupsThiazole, Acryloyl, Dimethoxy Phenyl

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structural features possess IC50 values in the low micromolar range, suggesting potent antitumor activity.

  • Case Study : A study on thiazole-based compounds reported that specific substitutions on the thiazole ring enhance cytotoxic effects. For instance, compounds with electron-donating groups like methoxy at the para position showed increased activity against cancer cell lines such as A-431 and Jurkat .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The compound’s structure suggests potential efficacy in modulating neurotransmitter systems involved in seizure activity.

  • Research Findings : In a series of studies, specific thiazole compounds were shown to eliminate tonic extensor phases in animal models, indicating their potential as anticonvulsants. The presence of the dimethoxy group may enhance this effect by increasing lipophilicity and facilitating blood-brain barrier penetration .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features.

Key SAR Insights:

  • Substituent Effects : The presence of methoxy groups at the 3 and 4 positions of the phenyl ring significantly enhances anticancer activity.
  • Thiazole Ring Modifications : Variations in the thiazole ring can lead to different biological profiles; for example, modifications that increase electron density often improve activity.
  • Dimethyl Substitution : Compounds with dimethyl substitutions on phenyl rings showed improved interactions with biological targets compared to their mono-substituted counterparts .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance:

  • IC50 Values : Many thiazole derivatives exhibit IC50 values ranging from 1 to 10 µM against cancer cell lines, indicating strong antiproliferative effects.

In Vivo Studies

Animal model studies are crucial for assessing the therapeutic potential of new compounds:

  • Efficacy Testing : In vivo studies have shown that certain thiazole derivatives can significantly reduce tumor size in xenograft models, suggesting their potential as effective anticancer agents.

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : 3,4-Dimethoxyacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
  • Bromination : Treatment with bromine in acetic acid yields α-bromo-3,4-dimethoxyacetophenone.
  • Cyclization : Reacted with thiourea at 80°C for 6 hours, followed by neutralization with NaHCO₃.
  • Nitrile introduction : The 2-position of the thiazole is functionalized using KCN in DMF at 60°C.
Step Reagents/Conditions Yield Reference
Bromination Br₂, CH₃COOH, 0°C, 2h 85%
Cyclization Thiourea, EtOH, 80°C, 6h 78%
Nitrilation KCN, DMF, 60°C, 4h 65%

Key Note : Microwave-assisted cyclization (130°C, 20 min) improves yield to 88% by enhancing reaction kinetics.

Acrylonitrile Moiety Installation: Knoevenagel Condensation

The acrylonitrile group is introduced via Knoevenagel condensation between the thiazole-2-carbonitrile and an aldehyde precursor.

Protocol

  • Aldehyde precursor : 2,5-Dimethylbenzaldehyde (1.1 equiv).
  • Base catalyst : Piperidine (10 mol%) in toluene under reflux (110°C, 8h).
  • Workup : The crude product is purified by column chromatography (hexane/ethyl acetate, 7:3).
Parameter Value Yield Reference
Temperature 110°C 70%
Catalyst Piperidine -
Solvent Toluene -

Stereochemical Control : The (E)-isomer predominates due to thermodynamic stability, confirmed by NOESY NMR.

Introduction of the (2,5-Dimethylphenyl)amino Group

The final step involves attaching the (2,5-dimethylphenyl)amino group via Buchwald-Hartwig amination .

Metal-Catalyzed Coupling

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
  • Solvent : Dioxane at 100°C for 12h.
  • Substrate : 2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile.
Condition Outcome Yield Reference
Pd(OAc)₂/Xantphos 78% -
Cs₂CO₃, dioxane Complete conversion -

Alternative Method : Ullmann coupling with CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C yields 65%.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with CH₂Cl₂/ethyl acetate (80:20).
  • Crystallization : Slow evaporation from iPrOH yields needle-like crystals.

Spectroscopic Validation

  • ¹H NMR : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=16 Hz, 1H, CH=), 6.92–7.15 (m, aromatic-H).
  • IR : ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N).

Challenges and Optimization Strategies

  • Regioselectivity in thiazole formation : Controlled by stoichiometry of thiourea and bromoketone.
  • E/Z isomerism : Additives like TiCl₄ favor the (E)-isomer by stabilizing the transition state.
  • Scale-up limitations : Microwave-assisted steps reduce reaction time from hours to minutes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : React α-haloketones (e.g., 3,4-dimethoxyphenyl-substituted α-bromoketones) with thiourea under reflux in ethanol. This step requires precise temperature control (70–80°C) and catalytic bases (e.g., piperidine) to minimize side products .
  • Acrylonitrile coupling : Introduce the acrylonitrile moiety via a Knoevenagel condensation between the thiazole intermediate and a cyanoacetamide derivative. Solvent choice (e.g., DMF or ethanol) and anhydrous conditions are critical for stereochemical control of the (E)-isomer .
  • Yield optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity (>95%) .

Q. How can the molecular structure of this compound be characterized, and what analytical techniques are most reliable?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions. For example, the acrylonitrile α-proton resonates at δ 7.8–8.2 ppm, while thiazole protons appear at δ 7.2–7.5 ppm .
  • X-ray crystallography : Resolves spatial arrangement, bond lengths (e.g., C=N bond ~1.28 Å), and dihedral angles between aromatic rings. Crystallographic data for analogous compounds are available in PubChem .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 406.12) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. IC50 values <10 μM indicate high potency .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or bacterial sortases (e.g., Sortase A) to assess binding affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?

  • Approach :

  • SAR analysis : Compare substituent effects. For example, replacing 3,4-dimethoxyphenyl with 4-nitrophenyl (as in ) increases electron-withdrawing properties, altering binding to hydrophobic enzyme pockets .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial sortases or kinases. Validate with mutagenesis studies .
  • Metabolic stability : Use hepatic microsome assays to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solutions :

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation. Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal quality .
  • Temperature gradients : Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances lattice formation.
  • Synchrotron radiation : High-intensity X-rays (e.g., at APS or ESRF) resolve weak diffraction patterns for low-symmetry crystals .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be exploited for derivatization?

  • Methodology :

  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, enabling conjugation with fluorescent probes (e.g., FITC) for cellular tracking .
  • Thiazole functionalization : Electrophilic substitution at the thiazole C-5 position using iodine monochloride (ICl) introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo models for this compound?

  • Factors :

  • Bioavailability : Poor solubility (<10 μg/mL in PBS) limits absorption. Formulation with cyclodextrins or liposomes enhances plasma concentration .
  • Metabolite interference : Phase I metabolites (e.g., O-demethylated derivatives) may exhibit antagonistic effects. LC-MS/MS profiling identifies active/inactive metabolites .
  • Toxicity thresholds : Off-target effects (e.g., hERG channel inhibition) detected via patch-clamp assays require dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.